2-(4-phenoxybutyl)-5-pyrrolidin-1-ylpyridazin-3(2H)-one
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Overview
Description
"2-(4-phenoxybutyl)-5-pyrrolidin-1-ylpyridazin-3(2H)-one" is a compound that likely shares characteristics with various heterocyclic and pyridazinone derivatives known for their diverse biological activities. This synthesis integrates knowledge from related compounds to infer possible synthesis pathways, structural characteristics, and property analyses.
Synthesis Analysis
The synthesis of heterocyclic compounds often involves palladium-catalyzed reactions or multi-component reactions. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones through palladium-catalyzed cascade reactions exemplifies a method that could be adapted for synthesizing complex molecules similar to our compound of interest (Zhang, Fan, & Zhang, 2016).
Molecular Structure Analysis
Structural determinations often utilize NMR, X-ray crystallography, and computational methods. For example, the structural exploration of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione through X-ray diffraction and DFT calculations provides a framework for analyzing molecular structures and could be relevant for understanding our target molecule (Prasad et al., 2018).
Chemical Reactions and Properties
The reaction of phenols with N-(4,4-diethoxybutyl)sulfonamides in the presence of trifluoroacetic acid for synthesizing 2-aryl-1-sulfonylpyrrolidines highlights a chemical reaction that could potentially be involved in the synthesis or modification of our target compound (Smolobochkin et al., 2017).
properties
IUPAC Name |
2-(4-phenoxybutyl)-5-pyrrolidin-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c22-18-14-16(20-10-4-5-11-20)15-19-21(18)12-6-7-13-23-17-8-2-1-3-9-17/h1-3,8-9,14-15H,4-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNYNLXVWLBYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)N(N=C2)CCCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-phenoxybutyl)-5-pyrrolidin-1-ylpyridazin-3(2H)-one |
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